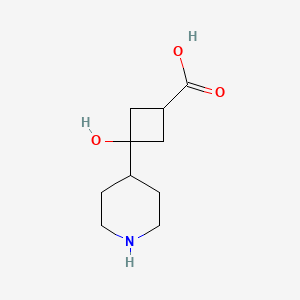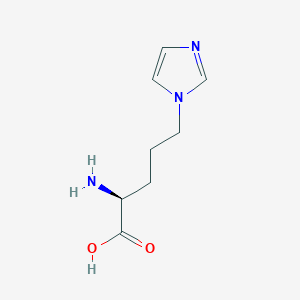
(3r,6r)-6-(Propan-2-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid” is a chiral piperidine derivative with the following structural formula:
(3R,6R)-6-(Propan-2-yl)piperidine-3-carboxylic acid
This compound contains a piperidine ring, a carboxylic acid functional group, and an isopropyl (propan-2-yl) substituent. Its stereochemistry is defined by the (3R,6R) configuration.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the cyclization of an appropriate precursor, such as an N-protected piperidine amine, followed by carboxylation. The choice of protecting groups and reaction conditions can vary.
Industrial Production:: While industrial-scale production methods may not be widely documented, laboratory-scale synthesis typically involves the following steps:
Piperidine Ring Formation: Cyclization of an N-protected piperidine amine using suitable reagents.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions (e.g., using carbon dioxide and a base).
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the piperidine ring or the isopropyl group.
Reduction: Reduction of the carboxylic acid group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or carboxylic acid carbon.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium(VI) reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: Piperidine ring oxidation products.
- Reduction: Alcohol derivative.
- Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery.
Industry: Limited information on industrial applications.
Mechanism of Action
The exact mechanism of action remains to be fully elucidated. its effects likely involve interactions with specific molecular targets or pathways, possibly related to its stereochemistry and functional groups.
Comparison with Similar Compounds
Similar Compounds: Other piperidine derivatives, such as N-substituted piperidines.
Uniqueness: The (3R,6R) stereochemistry and isopropyl substituent set it apart from many other piperidine analogs.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(3R,6R)-6-propan-2-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
HUIAXIUDHOOQSZ-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@H](CN1)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
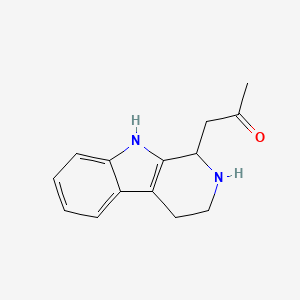
![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)
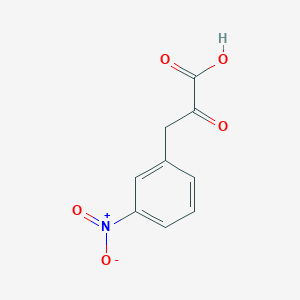
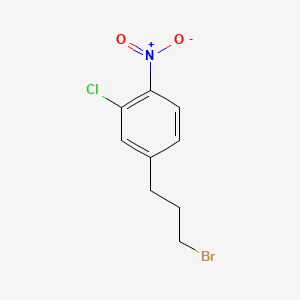
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

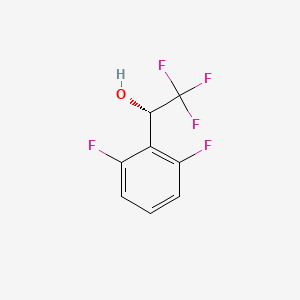
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
